

# CCT251545 in vivo activity Wnt-dependent tumors

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Compound Focus: CCT251545

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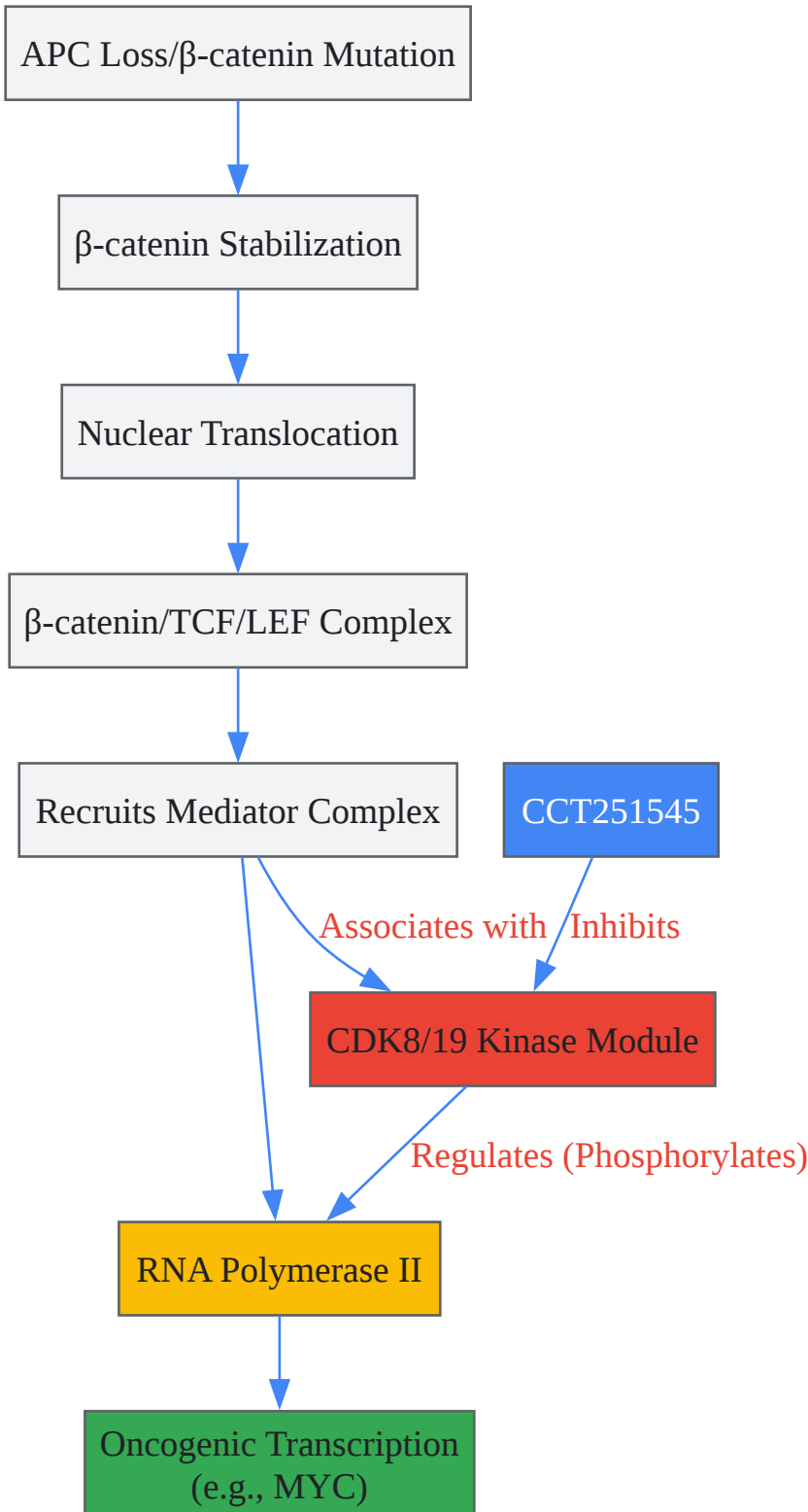
## In Vivo Efficacy & Pharmacokinetic Profile

Aspect	Details
Reported In Vivo Tumor Models	MMTV-WNT-1 mouse breast cancer allografts; APC-mutant SW620 human colorectal cancer xenografts [1] [2] [3].
In Vivo Pharmacodynamic Biomarker	Reduction of phospho-STAT1 (Ser727) in tumor tissue [1] [2] [3].
In Vivo Pharmacokinetics (PK)	Demonstrated good oral bioavailability (F >50% at 0.5 mg/kg) in mice, rats, and dogs [2] [3].
Therapeutic Window	Narrow; significant on-target toxicity observed in preclinical models (mice, rats, dogs) at therapeutically relevant exposures [3].

## Mechanism of Action and Signaling Pathway

CCT251545 was initially discovered as a Wnt pathway inhibitor and its molecular targets were later identified as CDK8 and CDK19, which are part of the Mediator complex kinase module [1]. This complex plays a key role in regulating gene transcription.

The following diagram illustrates the proposed mechanism by which **CCT251545** inhibits Wnt/ $\beta$ -catenin signaling and oncogenic output in colorectal cancer cells, particularly those with APC mutations.



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Beyond its core mechanism, a 2023 study revealed a separate, unexpected role for **CCT251545** in overcoming multidrug resistance (MDR) in cancers [4].

- **Role in Macropinocytosis:** The study found that **CCT251545** binds to NAMPT, increasing cellular NAD<sup>+</sup> levels.
- **Downstream Effects:** This NAD<sup>+</sup> increase induces a mesenchymal-to-epithelial transition (MET) and activates the Rac1 signaling pathway.
- **Functional Outcome:** Rac1 activation stimulates **macropinocytosis**, a non-selective form of fluid-phase endocytosis. This process enhances the uptake of co-administered chemotherapeutic drugs (like paclitaxel and doxorubicin) into MDR cancer cells, thereby re-sensitizing them to treatment [4].

## Key Experimental Protocols

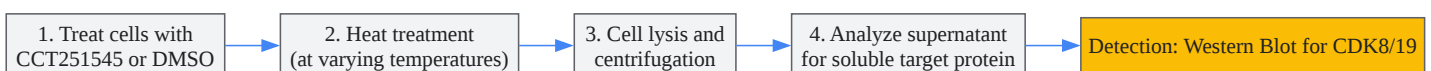
For assessing the in vivo and cellular activity of **CCT251545**, several key experimental protocols are used.

### In Vivo Efficacy and Target Engagement

- **Xenograft Models:** Human colorectal cancer cells (e.g., SW620) or mouse breast cancer cells (MMTV-WNT-1) are implanted into immunocompromised mice. Mice are treated with **CCT251545** or vehicle control, often via oral gavage [1] [3].
- **Pharmacodynamic Analysis:** At the end of the treatment period, tumor tissues are collected and analyzed via **western blotting** or **immunohistochemistry** using an antibody against phospho-STAT1 (Ser727) to confirm on-target CDK8/19 inhibition [1] [2].
- **Tumor Growth Measurement:** Tumor volume is monitored and recorded over the course of the study to determine the compound's inhibitory effect on tumor growth [1].

### Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to confirm direct binding of **CCT251545** to CDK8 and CDK19 in a cellular context [1].



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The underlying principle is that a small molecule binding to its target protein can often stabilize the protein, preventing its heat-induced denaturation and aggregation. The stabilized protein remains in the supernatant after centrifugation and can be detected, demonstrating direct target engagement within live cells [1].

## Research Status and Considerations

- **Primary Use as a Chemical Probe:** Due to the observed toxicity in animal models, **CCT251545** is considered an excellent **chemical probe** for research but faces significant challenges for development as a therapeutic drug [3].
- **Off-Target Profile:** **CCT251545** is highly selective for CDK8/19, but at higher concentrations, it can inhibit other kinases like GSK3 $\alpha/\beta$  and PRKCQ. It's crucial to use an **inactive control compound** (e.g., CCT251099) to distinguish on-target from off-target effects [2] [3].
- **Emerging Mechanisms:** The newly discovered NAMPT-Rac1-macropinocytosis axis suggests potential applications for **CCT251545** in combination therapy for multidrug-resistant cancers, which may operate independently of its CDK8/19 inhibitory function [4].

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## References

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